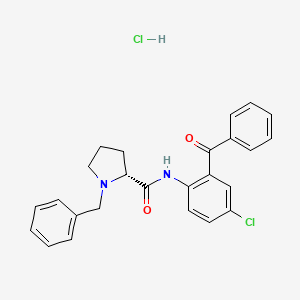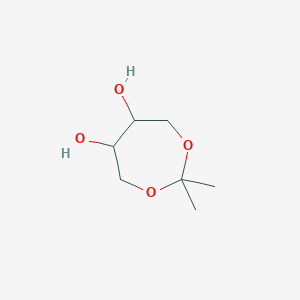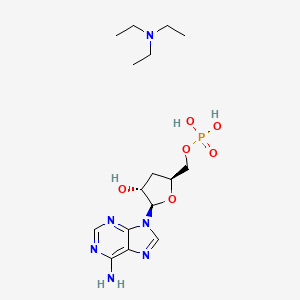
3'-Deoxyadenosine 5'-Monophosphate Triethylamine Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Deoxyadenosine 5’-Monophosphate Triethylamine Salt is a chemical compound with the molecular formula C10H14N5O6P • x (C6H15N). It is a derivative of adenosine monophosphate, where the 3’ hydroxyl group is replaced by a hydrogen atom, making it a deoxy compound. This compound is often used in biochemical research and has applications in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxyadenosine 5’-Monophosphate Triethylamine Salt typically involves the phosphorylation of 3’-deoxyadenosine. The reaction conditions often include the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives. The reaction is usually carried out in an anhydrous solvent like pyridine or dimethylformamide (DMF) under controlled temperature conditions to ensure the selective formation of the monophosphate ester.
Industrial Production Methods
In an industrial setting, the production of 3’-Deoxyadenosine 5’-Monophosphate Triethylamine Salt may involve large-scale phosphorylation reactions using automated reactors. The process includes the purification of the product through techniques such as crystallization, chromatography, or recrystallization to achieve high purity and yield.
化学反应分析
Types of Reactions
3’-Deoxyadenosine 5’-Monophosphate Triethylamine Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to its parent nucleoside.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiol compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted nucleotides.
科学研究应用
3’-Deoxyadenosine 5’-Monophosphate Triethylamine Salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleotides and nucleosides.
Biology: The compound is utilized in studies involving DNA and RNA synthesis, as well as in the investigation of enzyme mechanisms.
Medicine: It has potential therapeutic applications in antiviral research and as a precursor for drug development.
Industry: The compound is used in the production of biochemical reagents and as a standard in analytical chemistry.
作用机制
The mechanism of action of 3’-Deoxyadenosine 5’-Monophosphate Triethylamine Salt involves its incorporation into nucleic acids. As a deoxy compound, it can terminate DNA or RNA synthesis by preventing the addition of further nucleotides. This property is particularly useful in antiviral research, where it can inhibit viral replication by terminating the elongation of viral DNA or RNA.
相似化合物的比较
Similar Compounds
2’,3’-Dideoxyadenosine 5’-Triphosphate (ddATP): Similar to 3’-Deoxyadenosine 5’-Monophosphate, but with additional deoxy modifications at the 2’ and 3’ positions.
Adenosine 3’,5’-Cyclic Monophosphate (cAMP): A cyclic nucleotide with different structural and functional properties.
2’,5’-Dideoxyadenosine 3’-Monophosphate: Another deoxy derivative with variations in the phosphate group attachment.
Uniqueness
3’-Deoxyadenosine 5’-Monophosphate Triethylamine Salt is unique due to its specific deoxy modification at the 3’ position, which allows it to act as a chain terminator in nucleic acid synthesis. This property distinguishes it from other similar compounds and makes it valuable in research and therapeutic applications.
属性
CAS 编号 |
63244-69-9 |
|---|---|
分子式 |
C16H29N6O6P |
分子量 |
432.41 g/mol |
IUPAC 名称 |
[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine |
InChI |
InChI=1S/C10H14N5O6P.C6H15N/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(16)1-5(21-10)2-20-22(17,18)19;1-4-7(5-2)6-3/h3-6,10,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);4-6H2,1-3H3/t5-,6+,10+;/m0./s1 |
InChI 键 |
BLDFYQBIOZLCPP-BXXYBDJJSA-N |
手性 SMILES |
CCN(CC)CC.C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O |
规范 SMILES |
CCN(CC)CC.C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


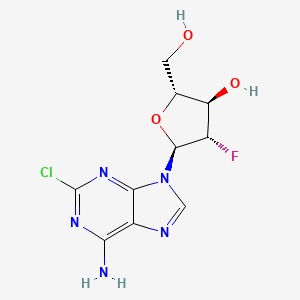
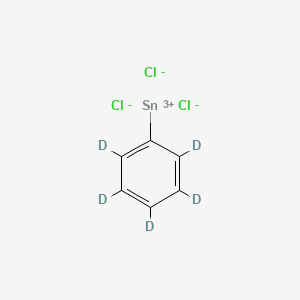
![N-methylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B13849446.png)
![Ethyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate](/img/structure/B13849447.png)
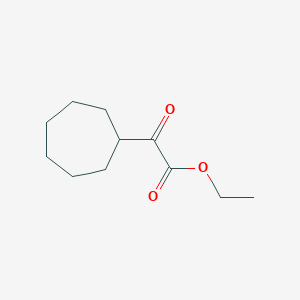
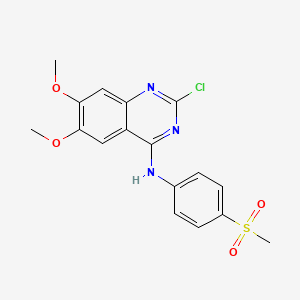
![P-[2-Hydroxy-1-(phenylmethoxy)propyl]phosphonic Acid Dimethyl Ester](/img/structure/B13849457.png)
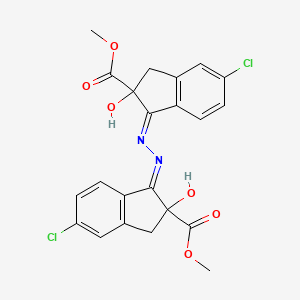
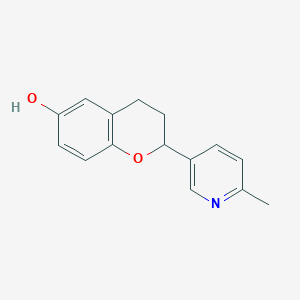
![(2S,3S,4S,5R,6R)-6-[1-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13849468.png)
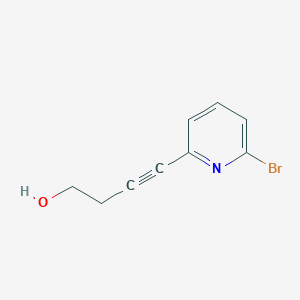
![(1R,2R,5R)-3-[[(1S,3Z)-5-Hydroxy-1-(3-pyridinyl)-3-penten-1-yl]imino]-2,6,6-trimethyl-bicyclo[3.1.1]heptan-2-ol](/img/structure/B13849475.png)
